molecular formula C14H19BrO3 B8165976 tert-Butyl 4-bromo-3-isopropoxybenzoate

tert-Butyl 4-bromo-3-isopropoxybenzoate

Cat. No.: B8165976
M. Wt: 315.20 g/mol
InChI Key: ONGVNXBYUWBPFZ-UHFFFAOYSA-N
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Description

tert-Butyl Alcohol (TBA) is a flammable, colorless liquid or crystalline solid with a camphor-like odor (mothball-like odor). It is used in fragrances, pharmaceuticals, paint removers, and gasoline additives . Key properties include:

  • Molecular formula: C₄H₁₀O
  • Boiling point: 82.4°C
  • Flash point: 11°C (high flammability)
  • Hazards: Skin/eye irritation, central nervous system depression, liver damage, and explosive reactions with oxidizers or strong acids .

Workplace exposure limits (OSHA/NIOSH): 100 ppm (8-hour TWA); IDLH: 1,600 ppm .

Properties

IUPAC Name

tert-butyl 4-bromo-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVNXBYUWBPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-bromo-3-isopropoxybenzoate typically involves the esterification of 4-bromo-3-isopropoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-isopropoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-bromo-3-isopropoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-isopropoxybenzoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The isopropoxy group also contributes to its unique chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of tert-Butyl Alcohol with Other Alcohols
Property tert-Butyl Alcohol Isopropyl Alcohol Ethanol
Boiling Point (°C) 82.4 82.6 78.5
Flash Point (°C) 11 12 13
Vapor Pressure (mmHg) 40 (25°C) 33 (20°C) 44 (20°C)
Health Hazards Neurotoxic, hepatotoxic Irritant, flammable CNS depression
Reactivity Reacts violently with oxidizers, acids Less reactive Reacts with oxidizers
Primary Uses Solvent, gasoline additive Disinfectant, solvent Fuel, beverages
References Industry data Industry data

Key Differences :

  • tert-Butyl Alcohol’s tertiary structure reduces hydrogen bonding, lowering solubility in water (0.78 specific gravity) compared to ethanol or isopropanol .
  • Higher neurotoxicity risk compared to ethanol due to prolonged occupational exposure risks .

Limitations of Available Evidence

  • Synthesis or Applications of tert-Butyl 4-bromo-3-isopropoxybenzoate.
  • Structural analogs (e.g., brominated or ether-containing benzoate derivatives).
  • Physicochemical Data (e.g., melting points, solubility) for the target compound.

Recommendations for Further Research

To compare tert-Butyl 4-bromo-3-isopropoxybenzoate with similar compounds, consult:

SciFinder or Reaxys for spectroscopic data and synthetic pathways.

PubChem/ChemSpider for toxicity profiles.

Patents (e.g., USPTO) for industrial applications.

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